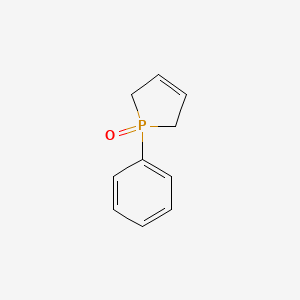

1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide

説明

The study of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is deeply rooted in the broader context of phosphole chemistry, a specialized area of organophosphorus science. This section delineates the foundational concepts necessary to appreciate the compound's scientific standing.

Phospholes are five-membered heterocyclic compounds where a phosphorus atom replaces a carbon atom in a cyclopentadiene (B3395910) ring. mdpi.com These phosphorus analogs of pyrrole (B145914) are of significant theoretical interest and serve as crucial building blocks in the synthesis of more complex organophosphorus compounds. mdpi.com Unlike their nitrogen, oxygen, and sulfur-containing counterparts (pyrrole, furan, and thiophene), phospholes exhibit weakly aromatic character. researchgate.net This is attributed to the pyramidal geometry of the tricoordinated phosphorus atom and the high s-character of its lone pair, which hinders efficient delocalization within the π-system. researchgate.net

The reactivity of phospholes is a direct consequence of their diminished aromaticity, leading to unique chemical behaviors. They readily participate in cycloaddition reactions, such as the Diels-Alder reaction, and their phosphorus center can act as a ligand for transition metals. mdpi.com The synthesis of phospholes has been a subject of extensive research, with methods like the Fagan–Nugent and McCormack reactions being pivotal in accessing a wide variety of substituted phosphole derivatives. researchgate.net These synthetic advancements have expanded the library of phosphole-based structures available for applications in materials science and catalysis. researchgate.netacs.org

Phosphole 1-oxides, which feature a pentavalent phosphorus atom double-bonded to an oxygen atom, represent a significant class of compounds within organophosphorus chemistry. wikipedia.org The oxidation of the phosphorus atom from P(III) in phospholes to P(V) in phosphole 1-oxides dramatically alters the electronic properties and reactivity of the heterocyclic ring. researchgate.net This transformation often leads to a switch from a weakly aromatic system to a non-aromatic or even anti-aromatic one, making phosphole 1-oxides highly reactive dienes. researchgate.net

This reactivity makes them valuable intermediates in organic synthesis. For instance, they readily undergo Diels-Alder reactions, providing access to complex bridged phosphorus-containing ring systems. researchgate.net Furthermore, phosphole 1-oxides serve as precursors for the synthesis of a wide range of other functionalized organophosphorus compounds. Their stability and unique electronic nature have led to their use in the development of novel materials, including polymers and dyes, and as ligands in catalysis. mdpi.comresearchgate.net The P=O bond in phosphine (B1218219) oxides is highly polar, and these compounds can form hydrogen bonds, influencing their solubility and interaction with other molecules. wikipedia.org

The study of dihydrophospholes, partially saturated derivatives of phospholes, has evolved significantly over the decades. Early research in organophosphorus chemistry, dating back to the 19th century with discoveries like the Michaelis-Arbuzov reaction, laid the groundwork for the synthesis of various phosphorus-containing compounds. mdpi.com The development of synthetic methods in the mid-20th century, such as the McCormack cycloaddition, provided practical routes to dihydrophosphole oxides. researchgate.net

In recent years, research has focused on the stereoselective synthesis of dihydrophospholes and their oxides, driven by their potential as chiral ligands in asymmetric catalysis and as building blocks for biologically active molecules. rsc.org The development of catalytic methods, including ring-closing metathesis and various cycloaddition strategies, has enabled the synthesis of a diverse array of substituted dihydrophospholes with high efficiency and control over stereochemistry. The investigation into the reactivity of the endocyclic double bond and the functionalization of the phosphole ring has further expanded the synthetic utility of these compounds.

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide (CAS No. 5186-73-2) is a prominent compound in the field of dihydrophosphole chemistry, with research focused on several key areas. lookchem.com

As a Synthetic Precursor: This compound is a versatile intermediate for the synthesis of more complex phosphorus heterocycles. For example, it has been used in ring-enlargement reactions to produce seven-membered phosphepine rings through a sequence of photochemical cycloaddition followed by rearrangement. It also serves as a starting material for the preparation of substituted phospholane (B1222863) and phosphole derivatives.

In Catalysis: The corresponding phosphine, obtained by reduction of the phosphine oxide, can act as a ligand in transition metal-catalyzed reactions. The phosphole oxide itself has been investigated for its potential role in catalytic processes, including hydroformylation and hydroboration reactions. lookchem.com

In Medicinal Chemistry: There is growing interest in the biological activity of organophosphorus compounds. 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide and its derivatives have been explored as potential anticancer agents. lookchem.com Research in this area focuses on synthesizing and evaluating new analogs for their therapeutic potential. nih.gov

Interactive Data Table: Properties of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide

| Property | Value | Reference |

| CAS Number | 5186-73-2 | lookchem.com |

| Molecular Formula | C₁₀H₁₁OP | lookchem.comchemdad.com |

| Molecular Weight | 178.17 g/mol | lookchem.comchemdad.com |

| Boiling Point | 361.8 °C at 760 mmHg | lookchem.com |

| Density | 1.13 g/cm³ | lookchem.com |

| Flash Point | 172.6 °C | lookchem.com |

| Refractive Index | 1.55 | lookchem.com |

Interactive Data Table: Spectroscopic Data for Phenyl-Substituted Phosphole Derivatives

| Spectroscopic Technique | Compound Type | Characteristic Signal | Reference |

| ³¹P NMR | 1-phenyl-2,5-di(2-quinolyl)phosphole | δ +12.36 ppm | chemrxiv.org |

| ³¹P NMR | 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide | δ 20.6 ppm | researchgate.net |

| ¹H NMR | 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide | δ 7.85-7.35 (m, 5H), 5.88 (d, 1H, J H-P = 25.1 Hz) | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIPLOHUFFCPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283799 | |

| Record name | MLS003389285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5186-73-2 | |

| Record name | MLS003389285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Phenyl 2,5 Dihydro 1h Phosphole 1 Oxide

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in which two or more unsaturated molecules combine to form a cyclic adduct, constructing multiple bonds in a single step. 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide and its related isomers are involved in several types of cycloadditions, including the well-known Diels-Alder reaction and 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.org In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to create a five-membered ring. wikipedia.org For instance, the related isomer, racemic 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide, has been shown to react with a D-glyceraldehyde-derived nitrone in a process of kinetic resolution to form a complex hexahydro-4H-phospholo-[2,3-d]isoxazole 4-oxide derivative. tandfonline.com

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org The reactivity in these reactions is typically enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. youtube.com The compound 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, also known as 1-phenyl-3-phospholene 1-oxide, contains an isolated double bond and thus acts as a dienophile. Its double bond is noted to be reactive with basic reagents but relatively resistant to acidic ones. orgsyn.org

However, the corresponding diene, 1-phenyl-1H-phosphole 1-oxide, can be generated in situ through methods like double dehydrobromination of a dibromo-tetrahydrophosphole oxide precursor. lookchem.com Once formed, this highly reactive 1H-phosphole oxide can be trapped by dienophiles. For example, it can be intercepted by N-phenylmaleimide (NPMI) to yield a 7-phosphanorbornene oxide cycloadduct, demonstrating its capability to act as the diene component in a Diels-Alder reaction. lookchem.com

Regioselectivity and Stereoselectivity in Diels-Alder Reactions

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can produce different constitutional isomers, a phenomenon governed by regioselectivity. masterorganicchemistry.com The outcome is largely determined by electronic effects, where the alignment of partial charges on the reacting termini dictates the major product. youtube.com Generally, the reaction follows the "ortho-para rule," meaning that for a normal-demand Diels-Alder, a 1-substituted diene reacting with a 1-substituted dienophile will preferentially form the 1,2-("ortho") or 1,4-("para") adducts, while the 1,3-("meta") product is typically a minor byproduct. wikipedia.orgmasterorganicchemistry.com This preference arises from the alignment of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). wikipedia.org

Stereoselectivity in the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.org Furthermore, the reaction often favors the endo product due to secondary orbital interactions, a principle known as the Alder endo rule. wikipedia.org

π-Facial Stereoselectivity and Theoretical Underpinnings

For dienes or dienophiles with non-symmetrical π-planes, the cycloaddition can occur on one of two faces, leading to diastereomeric products. This is known as π-facial stereoselectivity. nih.gov The chiral center at the phosphorus atom in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, along with the bulky phenyl group and the exocyclic P=O bond, creates a distinct steric and electronic environment on each face of the molecule.

The selectivity of the reaction is rationalized by several factors, including frontier molecular orbital (FMO) interactions, steric hindrance, and electrostatic interactions. researchgate.netlibretexts.orgpressbooks.pub FMO theory posits that the reaction occurs through the interaction of the diene's HOMO and the dienophile's LUMO. libretexts.org The geometry of this interaction (suprafacial or antarafacial) determines the stereochemical outcome. libretexts.orgpressbooks.pub In addition to orbital overlap, steric repulsion between the approaching reactants and attractive or repulsive electronic interactions can significantly influence which face of the diene or dienophile is attacked, ultimately controlling the stereochemistry of the final adduct. researchgate.net

Cyclodimerization Processes

In some cases, a molecule can undergo a Diels-Alder reaction with itself, a process known as cyclodimerization. This occurs when one molecule acts as the diene and a second molecule acts as the dienophile. The reactive intermediate 1H-phosphole oxide, generated from precursors like 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, can spontaneously dimerize. lookchem.com This dimerization is a [4+2] cycloaddition that leads to the formation of a 7-phosphanorbornene oxide structure, which is a dimer of the initial phosphole oxide. lookchem.com

Carbene Additions and Ring Expansion

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide undergoes addition reactions with carbenes across its carbon-carbon double bond. The resulting products can then be used as intermediates for subsequent ring expansion reactions. ingentaconnect.com A notable example is the addition of dichlorocarbene (B158193), which creates a dichlorocyclopropane ring fused to the phospholene oxide core. ingentaconnect.com These bicyclic adducts are versatile precursors for synthesizing larger six-membered phosphorus heterocycles, such as 1,2-dihydrophosphinine oxides. ingentaconnect.com

Dichlorocarbene Addition and Formation of Bicyclic Phosphine (B1218219) Oxides

The addition of dichlorocarbene to 2,5-dihydro-1H-phosphole 1-oxides yields 3-phosphabicyclo[3.1.0]hexane 3-oxides. ingentaconnect.com Specifically, the reaction with 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide produces the corresponding 6,6-dichloro-3-phenyl-3-phosphabicyclo[3.1.0]hexane 3-oxide. Research indicates that the formation of the cis isomer is preferred when the phosphorus substituent is a phenyl group. ingentaconnect.com This stereochemical preference is attributed to the avoidance of electronic repulsion between the lone pair of electrons on the phosphoryl oxygen and the lone pair on the endo-chlorine atom of the dichlorocyclopropane ring. ingentaconnect.com The resulting bicyclic compounds can be isolated and subsequently used in further synthetic transformations, such as catalytic hydrogenation to achieve monodechlorination or complete reduction. mdpi.comresearchgate.net

Table 1: Yields of Hexahydrophosphinine Oxides from Dichlorocarbene Adducts This table shows the yields of 1,2,3,4,5,6-hexahydrophosphinine 1-oxides prepared from various P-substituted 3-phospholene 1-oxides via a dichlorocarbene addition followed by either a two-step or one-pot reduction process.

| P-Substituent (Y) | Yield via Two-Step Method (1→2→3) (%) | Yield via One-Pot Method (1→3) (%) | Reference |

|---|---|---|---|

| Phenyl (Ph) | - | 70 | mdpi.com |

| n-Butyl (n-Bu) | - | 58 | mdpi.com |

| Ethoxy (EtO) | 25 | 73 | mdpi.com |

| n-Propoxy (n-PrO) | 28 | 60 | mdpi.com |

| Isopropoxy (i-PrO) | 40 | 78 | mdpi.com |

Subsequent Ring Enlargement to Phosphinines and Phosphacycloheptatrienes

The expansion of the five-membered phosphole ring system to larger P-heterocycles, such as six-membered phosphinines and seven-membered phosphacycloheptatrienes, represents a significant transformation. While direct ring enlargement of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide is a complex process, analogous transformations in related systems provide a basis for understanding potential pathways. A key method for such expansions involves carbene-mediated ring-opening reactions.

For instance, the ring enlargement of 1,2,3,6-tetrahydrophosphinine (B14316588) oxides, a six-membered ring system, to dihydrophosphepin oxides (a seven-membered ring) has been successfully achieved. psu.edursc.org This process involves the reaction of the phosphinine oxide with dichlorocarbene, typically generated from chloroform (B151607) under phase-transfer catalytic conditions. psu.edu The reaction proceeds through the formation of a dichlorocarbene adduct, a phosphabicyclo[4.1.0]heptane derivative. Subsequent thermal treatment of this bicyclic intermediate induces a cyclopropane (B1198618) ring-opening, leading to the formation of the seven-membered dihydrophosphepin oxide. psu.edu This strategy highlights a viable, albeit multi-step, approach for expanding phosphacycles. By analogy, subjecting 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide to similar conditions could potentially yield a transient phosphabicyclo[3.1.0]hexane intermediate, which upon rearrangement could lead to larger ring systems. researchgate.net

Redox Chemistry of the Phosphorus Center

The phosphorus atom in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide is in the +5 oxidation state, making it a center for redox reactions, primarily reduction (deoxygenation) to the corresponding phosphine.

Deoxygenation of Phosphine Oxides to Phosphines

The reduction of the phosphoryl group (P=O) to a phosphine (P) is a crucial reaction, often employed to regenerate phosphine ligands from their oxides, which are common byproducts in reactions like the Wittig and Mitsunobu reactions. lookchem.comnih.gov Silanes are the most common and effective reagents for the deoxygenation of tertiary phosphine oxides. lookchem.com

Studies on the deoxygenation of 3-methyl-1-phenyl-3-phospholene 1-oxide, a close analog, demonstrate the efficacy of various silanes under different conditions. lookchem.comresearchgate.net Reagents such as phenylsilane (B129415) (PhSiH₃), tetramethyldisiloxane (TMDS), and polymethylhydrosiloxane (B1170920) (PMHS) have been successfully used. lookchem.comresearchgate.net The efficiency of these reductions can be significantly enhanced by using microwave (MW) irradiation and performing the reaction under solvent-free conditions, which aligns with green chemistry principles. lookchem.comresearchgate.net For example, the deoxygenation of 3-methyl-1-phenyl-3-phospholene 1-oxide with PhSiH₃ under microwave irradiation at 130°C is complete within one hour. lookchem.com A particularly mild and efficient metal-free method involves activating the phosphine oxide with oxalyl chloride, followed by reduction with hexachlorodisilane. nih.gov This one-pot procedure yields the desired phosphine in high purity after simple removal of volatile components and has been shown to be effective for cyclic phospholene oxides. nih.gov

Table 1: Conditions for Deoxygenation of 3-methyl-1-phenyl-3-phospholene 1-oxide

| Reagent | Conditions | Time to Completion | Reference |

|---|---|---|---|

| Phenylsilane (PS) | Toluene (B28343), 110°C | 6-8 h | lookchem.com |

| Phenylsilane (PS) | Solvent-free, MW, 130°C | 1 h | lookchem.com |

| Tetramethyldisiloxane (TMDS) | Solvent-free, 150°C | 15 h | lookchem.com |

| Tetramethyldisiloxane (TMDS) | Solvent-free, MW, 150°C | 9 h | lookchem.com |

| Polymethylhydrosiloxane (PMHS) | Solvent-free, 150°C | 10 h | lookchem.com |

| Polymethylhydrosiloxane (PMHS) | Solvent-free, MW, 150°C | 4.5 h | lookchem.com |

Oxidation to Higher Oxidation States of Phosphorus

The phosphorus atom in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide exists in the pentavalent state (P(V)), which is one of the highest and most stable oxidation states for phosphorus. Consequently, further oxidation of the phosphorus center is generally not observed under typical chemical conditions. The P=O bond is highly stable, and reactions at the phosphorus center typically involve its reduction or substitution reactions at the adjacent atoms rather than an increase in its oxidation number. While related organophosphorus compounds can sometimes be oxidized to form peroxy species or other exotic structures under specific, highly oxidizing conditions, such reactivity is not characteristic of phosphole oxides like the title compound.

Nucleophilic and Electrophilic Reactivity

The phosphole oxide ring system can participate in reactions involving both nucleophiles and electrophiles, either at the phosphorus center or on the carbon atoms of the ring.

Electrophilic Substitution on the Phosphole Ring

Electrophilic substitution can occur on the carbon backbone of the phosphole ring. A common strategy to achieve this involves deprotonation at the carbon atom adjacent to the phosphorus (the α-carbon), followed by quenching the resulting anion with an electrophile. Research on 1-phenyl-3-phospholene 1-oxide has shown that deprotonation using a strong base like lithium diisopropylamide (LDA) generates a lithiated intermediate. researchgate.net This nucleophilic carbanion can then react with various electrophiles, leading to the formation of 2-mono- or 2,5-disubstituted phospholene derivatives. researchgate.net This process demonstrates that the protons on the carbons alpha to the phosphorus atom are acidic enough to be removed, facilitating substitution at these positions.

Nucleophilic Attack at the Phosphorus Center

The phosphorus atom in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide is electrophilic due to the electron-withdrawing nature of the phosphoryl oxygen and the attached phenyl group. This electrophilicity allows for nucleophilic attack at the phosphorus center. This reactivity is fundamental to the deoxygenation reactions discussed previously, where a hydride from a silane (B1218182) reagent effectively acts as a nucleophile. lookchem.com

Furthermore, the phosphorus center's electrophilicity can be enhanced by activating the phosphoryl oxygen. For example, reaction with oxalyl chloride converts the P=O group into a chlorophosphonium salt. nih.gov This intermediate is highly susceptible to nucleophilic attack, facilitating the subsequent reduction by hexachlorodisilane. nih.gov In SE2-type reactions, a positively charged electrophile can also attack the phosphorus center, which is relevant in certain phosphorylation processes. researchgate.net

Influence of Substituents on Reactivity of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide

The reactivity and selectivity of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide in chemical transformations, particularly in cycloaddition reactions, are significantly influenced by the nature of substituents on the phosphorus atom and the phosphole ring. These effects can be broadly categorized into steric and electronic contributions, which modulate the accessibility of the reacting centers and the electronic properties of the diene system.

Steric Effects of P-Aryl Substituents on Reactivity and Selectivity

While specific quantitative data on the steric effects of the P-phenyl group in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide are not extensively detailed in the available literature, general principles of steric hindrance in related phosphole oxide systems can be extrapolated. The bulkiness of substituents attached to the phosphorus atom can play a crucial role in dictating the stereochemical outcome of reactions.

In the context of Diels-Alder reactions, the P-substituent can influence the approach of the dienophile, leading to a preference for either syn or anti addition. For instance, in cycloaddition reactions of 1-substituted phosphole oxides, the formation of a syn adduct is often favored due to a combination of distortion and interaction energies. acs.org The steric bulk of the P-aryl group, such as the phenyl group in the title compound, can be expected to direct incoming reagents to the less hindered face of the phosphole ring.

For example, studies on related 1-(2,4,6-trialkylphenyl)-3-methylphospholes have shown that the P-bound group's orientation relative to the incoming dienophile is a critical factor, often resulting in a trans relationship in the product. arkat-usa.org This suggests that the phenyl group in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide would similarly influence the trajectory of the dienophile, favoring an approach that minimizes steric repulsion.

Table 1: Postulated Steric Influence of P-Aryl Substituents on Cycloaddition Selectivity

| P-Aryl Substituent | Expected Steric Hindrance | Postulated Selectivity | Rationale |

| Phenyl | Moderate | Favors anti-addition | The phenyl group creates a moderately hindered environment, directing the dienophile to the opposite face of the ring. |

| 2,4,6-Trimethylphenyl (Mesityl) | High | Strongly favors anti-addition | Increased steric bulk due to ortho-methyl groups significantly hinders one face of the phosphole oxide. |

| 2,6-Diisopropylphenyl | Very High | Exclusively anti-addition | The large isopropyl groups effectively block one face of the molecule, leading to high stereoselectivity. |

Note: This table is based on general principles of steric effects in related phosphole oxide chemistry, as specific experimental data for 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide was not available in the searched literature.

Electronic Effects of Substituents on Cycloaddition Reactivity

The electronic nature of substituents on the P-aryl ring and on the phosphole ring itself has a profound impact on the cycloaddition reactivity of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide. These effects are generally understood within the framework of frontier molecular orbital (FMO) theory for Diels-Alder reactions.

Electron-donating groups (EDGs) on the diene (the phosphole ring system) increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates normal-electron-demand Diels-Alder reactions where the diene acts as the nucleophile. Conversely, electron-withdrawing groups (EWGs) on the diene lower the HOMO energy, potentially slowing down such reactions.

In the case of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, substituents on the phenyl group can modulate the electron density at the phosphorus atom and, by extension, the diene system.

Electron-donating groups on the P-phenyl ring (e.g., methoxy, methyl) would be expected to increase the nucleophilicity of the phosphole diene, thereby enhancing its reactivity towards electron-poor dienophiles.

Electron-withdrawing groups on the P-phenyl ring (e.g., nitro, trifluoromethyl) would decrease the electron density of the diene system, potentially reducing its reactivity in normal-electron-demand cycloadditions. However, such substitution could enhance reactivity in inverse-electron-demand Diels-Alder reactions where the phosphole oxide would act as the electrophile.

Computational studies on related systems, such as the cycloaddition of 1-methylphosphole 1-oxide, have highlighted the importance of orbital interactions, such as the πCC–σ*PO interaction, in stabilizing the transition state and influencing selectivity. acs.org The electronic nature of substituents on the phosphorus atom directly impacts these orbital energies and interactions.

Table 2: Predicted Electronic Effects of P-Aryl Substituents on Normal-Electron-Demand Cycloaddition Reactivity

| Substituent on P-Phenyl Ring | Electronic Effect | Predicted Effect on HOMO Energy of Diene | Predicted Reactivity with Electron-Poor Dienophiles |

| -OCH₃ (p-methoxy) | Electron-donating | Increase | Enhanced |

| -CH₃ (p-methyl) | Electron-donating | Slight Increase | Slightly Enhanced |

| -H (phenyl) | Neutral | Baseline | Baseline |

| -Cl (p-chloro) | Electron-withdrawing | Decrease | Reduced |

| -NO₂ (p-nitro) | Strongly Electron-withdrawing | Significant Decrease | Significantly Reduced |

Note: This table represents predicted trends based on established principles of electronic effects in Diels-Alder reactions. Specific kinetic data for these substituted derivatives of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide are not available in the reviewed literature.

Computational and Theoretical Studies on 1 Phenyl 2,5 Dihydro 1h Phosphole 1 Oxide

Quantum Chemical Calculations (e.g., DFT, semiempirical methods)

Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to model the behavior of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide and related systems. These calculations offer a detailed view of reaction pathways, molecular geometry, and selectivity.

Quantum chemical calculations have been pivotal in clarifying the mechanisms of reactions involving phosphole oxides. For instance, the mechanisms for the double bond rearrangement in related 3-phospholene oxides to 2-phospholene oxides have been elucidated using computational methods. researchgate.net Studies on the dynamic kinetic resolution of phospholene oxides have shown that the process involves a base-catalyzed isomerization between the 2,5-dihydro and the chiral 2,3-dihydro isomers, a pathway clarified through theoretical modeling. lookchem.com

Furthermore, computational studies using the B3LYP/6-31G(d,p) level of theory have been applied to understand the dimerization of phosphole oxides, which proceeds through a [4+2] cycloaddition. researchgate.net These calculations help in exploring novel mechanistic features and understanding the formation of transient intermediates that govern the reaction outcome. researchgate.net

Computational methods are highly effective in predicting the outcomes of cycloaddition reactions involving phosphole oxides. Theoretical studies on the Diels-Alder reactions of phosphole oxides with dienophiles like N-maleimide derivatives have successfully explained the observed high stereoselectivity. researchgate.net

For example, the regio- and stereospecific dimerization of transient phosphole oxides was investigated using B3LYP/6-31G(d,p) calculations, and the results were in complete agreement with the experimentally synthesized products. researchgate.net Similarly, the highly regio- and stereoselective [3+2] cycloaddition reactions between racemic 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide and enantiomerically pure nitrones have been rationalized through computational analysis. lookchem.com These studies show that the formation of only two diastereomeric cycloadducts and their relative ratios can be predicted, aiding in the design of stereoselective syntheses. lookchem.com The stereostructures of more complex derivatives, such as bis(phosphinoyl)amines derived from dihydrophosphole oxides, have also been successfully elucidated using B3LYP calculations. researchgate.net

The three-dimensional structure of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide has been a subject of both experimental and theoretical investigation. The phosphole ring in this compound adopts a slight envelope conformation. Computational studies, utilizing methods like Hartree-Fock (HF) and DFT, have been employed to determine its optimized geometry and ring strain. lookchem.com

Calculations at the HF/6-31G* level provided a detailed perspective view of the molecule's more stable diastereomer. lookchem.com A comparison between crystallographic data and computed values provides a comprehensive picture of the molecule's structural parameters.

Table 1: Selected Experimental and Calculated Geometrical Parameters for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide and Derivatives

| Parameter | Method/Source | Value | Reference |

| P–O Bond Length | X-ray Crystallography | 1.476 Å | |

| Average P–C Bond Length | X-ray Crystallography | 1.810 Å | |

| Ring Planarity (P atom deviation) | X-ray Crystallography | 0.32 Å | |

| P(1)-C(2) Bond Length | HF/6-31G* Calculation | 1.840 Å | lookchem.com |

| C(2)-C(3) Bond Length | HF/6-31G* Calculation | 1.510 Å | lookchem.com |

| C(3)-C(4) Bond Length | HF/6-31G* Calculation | 1.322 Å | lookchem.com |

| C(4)-C(5) Bond Length | HF/6-31G* Calculation | 1.519 Å | lookchem.com |

| C(5)-P(1) Bond Length | HF/6-31G* Calculation | 1.852 Å | lookchem.com |

| C(5)-P(1)-C(1') Bond Angle | HF/6-31G* Calculation | 107.17° | lookchem.com |

| C(2)-P(1)-O Bond Angle | HF/6-31G* Calculation | 116.54° | lookchem.com |

Note: The table presents a combination of experimental X-ray data for the title compound and calculated data for a closely related derivative to illustrate the application of these methods.

Electronic Structure Analysis

The electronic nature of the phosphole ring system is unique and has been extensively studied using theoretical models to understand its aromaticity and reactivity.

Unlike their nitrogen (pyrrole) and sulfur (thiophene) analogs, phospholes exhibit diminished aromaticity. wikipedia.org This is largely attributed to the pyramidal geometry at the phosphorus atom and the reluctance of its lone pair to participate in delocalization. wikipedia.org The degree of aromaticity in phosphole systems has been quantified using computational methods.

DFT calculations (B3LYP/6-31G(d)) and magnetic criteria, such as nucleus-independent chemical shift (NICS), provide quantitative measures of aromaticity. acs.org For 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, the phosphorus center has a calculated inversion barrier of 13.2 kcal/mol, which is significantly lower than that of pyrrole (B145914) (21.5 kcal/mol), indicating a lower degree of π-electron delocalization. The NICS value, a measure of cyclic delocalization, further supports this finding.

Table 2: Comparative Electronic Properties of Heterocycles

| Compound | Inversion Barrier (kcal/mol) | NICS Value (ppm) | Reference |

| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | 13.2 | -2.1 | |

| Pyrrole | 21.5 | -10.4 | |

| Thiophene | 8.3 | Not specified |

These computational results clearly demonstrate the intermediate and significantly reduced aromatic character of the phosphole oxide system compared to its more aromatic heterocyclic counterparts. researchgate.net

Theoretical studies have revealed that the electronic properties and reactivity of phospholes are not solely governed by conjugation but are also significantly influenced by hyperconjugation. acs.org Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital, acts as a stabilizing force. youtube.comlibretexts.org

In phosphole systems, DFT calculations have shown that variations in hyperconjugative effects, and to a lesser extent conjugative effects, are responsible for the changes observed in cyclic delocalization. acs.org It has been demonstrated that the aromaticity of phospholes does not directly correlate with the degree of pyramidality at the phosphorus atom; instead, hyperconjugative interactions play a more crucial role in determining the electronic structure and, consequently, the reactivity of the ring system. acs.org This understanding, derived from computational analysis, is key to explaining the unique chemical behavior of phospholes and their oxides. acs.org

Orbital Interactions (e.g., π-σ interactions) in Reaction Pathways*

While detailed computational analyses specifically identifying π-σ* interactions for the reaction pathways of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide are not extensively detailed in the available literature, the principles of orbital interactions are fundamental to understanding its reactivity. In related, complex systems, orbital interactions such as π-stacking have been shown to influence the stereochemical outcomes of reactions. nih.gov For instance, favorable π-stacking interactions between phenyl rings in a transition state can lead to the preferential formation of one diastereomer over another. nih.gov Conversely, the rotation of phenyl groups can introduce destabilizing steric interactions that hinder the formation of the thermodynamically more stable product, favoring a kinetically controlled pathway. nih.gov These examples underscore the importance of orbital mechanics in dictating the course of reactions involving complex organophosphorus compounds.

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide quantitative data on the energy changes and rates of reactions involving 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide. These studies are crucial for understanding reaction feasibility, spontaneity, and the factors that control product formation.

Activation Energies and Reaction Enthalpies

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction, while reaction enthalpy (ΔH) represents the net change in heat content. youtube.com Together, they describe the energy profile of a reaction pathway. A lower activation energy corresponds to a faster reaction rate. jackwestin.com The reaction enthalpy indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). youtube.com

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating these parameters. For example, calculations at the DLPNO-CCSD(T)/def2-TZVP//B3LYP/def2-SVP level have been used to determine the relative stability of product diastereomers in related systems, showing energy differences of 5-7 kcal mol⁻¹. nih.gov While specific, comprehensive tables of activation energies and reaction enthalpies for the various reaction pathways of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide are not detailed in the surveyed literature, the following table illustrates how such data would be presented from theoretical calculations.

Table 1: Illustrative Thermochemical and Kinetic Data for Competing Reaction Pathways This table is a representative example. Specific values for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide are not available in the searched literature.

| Reaction Pathway | Product | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| Pathway A | Kinetic Product | 15 | -10 |

Thermodynamic vs. Kinetic Control of Reactions

When a reaction can yield two or more different products, the composition of the final product mixture can be determined by either thermodynamic or kinetic control. wikipedia.org This distinction is especially relevant when one product forms faster (the kinetic product) while another product is more stable (the thermodynamic product). jackwestin.com

Kinetic Control: Under kinetic control, the product ratio is determined by the rates of formation for each product. libretexts.org The product with the lower activation energy (Ea) will form more rapidly and will be the major product. jackwestin.com These conditions are typically favored at lower reaction temperatures and shorter reaction times, where there is insufficient energy to overcome the activation barrier for the reverse reaction, making the product formation essentially irreversible. wikipedia.orglibretexts.org

Thermodynamic Control: Under thermodynamic control, the product ratio is determined by the relative stability of the products themselves. jackwestin.com This regime is favored by higher temperatures and longer reaction times, which allow the initially formed products to revert to the starting materials or intermediates and re-equilibrate. wikipedia.orglibretexts.org Given enough time and energy, the system will settle into its lowest energy state, making the most stable molecule the predominant product. libretexts.org

The interplay between these two forms of control is a key aspect of reaction mechanism analysis. For example, in some reactions, a kinetically favored product may form initially, but if the reaction is allowed to proceed for a longer time or at a higher temperature, this product may convert into the more stable, thermodynamically favored product. libretexts.org The choice of reaction conditions—temperature, solvent, and reaction time—is therefore a critical tool for selectively synthesizing a desired product when competing pathways exist. jackwestin.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Ligands in Catalysis

Phosphole oxides, including 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, are a significant class of ligands in transition-metal-catalyzed reactions. lookchem.comresearchgate.net The phosphorus atom in these compounds can coordinate to a metal center, influencing its catalytic activity, selectivity, and stability. The properties of the phosphole oxide ligand, such as its steric bulk and electronic nature, can be fine-tuned by modifying the substituents on the phosphorus atom and the phosphole ring, allowing for the rational design of catalysts for specific applications. researchgate.net

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide and its analogues have demonstrated considerable utility. These compounds can act as ancillary ligands that modulate the behavior of the transition metal catalyst. For instance, they have been employed in catalytic reactions such as the hydroformylation of alkenes. lookchem.com The phosphole oxide ligand coordinates to the metal center, and through its electronic and steric influence, can direct the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes.

The catalytic utility of phosphole oxides extends to P(III)/P(V) redox cycling processes. In certain reactions, the phosphole oxide can be reduced in situ to the corresponding phosphine (B1218219), which is the active catalytic species. The resulting phosphine oxide can then be reduced back to the phosphine, completing the catalytic cycle. This has been applied in reactions like the aza-Wittig reaction for the synthesis of quinoxalin-2(1H)-ones. researchgate.net

Table 1: Applications of Phosphole Oxides in Homogeneous Catalysis

| Catalytic Reaction | Role of Phosphole Oxide | Example |

|---|---|---|

| Hydroformylation | Ancillary ligand to control regioselectivity | Rhodium-catalyzed hydroformylation of olefins researchgate.net |

| Aza-Wittig Reaction | Catalyst for P(III)/P(V) redox cycle | Synthesis of quinoxalin-2(1H)-ones researchgate.net |

| Suzuki–Miyaura Coupling | Component of palladium catalyst systems | Cross-coupling of aryl halides with boronic acids acs.org |

A significant advancement in catalysis is the development of asymmetric catalysis, which enables the synthesis of chiral molecules with a specific enantiomeric form. Chiral phosphole oxide ligands are instrumental in this field. acs.org By introducing chirality into the ligand structure, either at the phosphorus atom (P-chiral) or at the carbon backbone, it is possible to create a chiral environment around the metal center. acs.orgacs.org This chiral environment can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.

P-chiral phosphole oxides have been successfully utilized in a variety of asymmetric transformations, including hydrogenation, hydroboration, and carbon-carbon bond-forming reactions. acs.orgresearchgate.net For example, rhodium complexes bearing chiral phosphole oxide ligands have been shown to be effective catalysts for the asymmetric hydrogenation of olefins and ketones, producing chiral alcohols with high enantioselectivity. researchgate.net The development of practical and efficient P-chiral ligands based on motifs like the 2,3-dihydrobenzo[d] lookchem.comresearchgate.netoxaphosphole has been a notable achievement. acs.orgacs.org These ligands are often air-stable solids, which simplifies their handling and application in catalytic processes. acs.org

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Phosphole Oxide Ligands

| Asymmetric Reaction | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | Rhodium-Chiral Phosphole Oxide | Chiral Alcohols, Amines | researchgate.netacs.org |

| Suzuki–Miyaura Coupling | Palladium-Chiral Phosphole Oxide | Chiral Biaryls | acs.org |

| Hydroboration | Rhodium-Chiral Phosphole Oxide | Chiral Boronic Esters | acs.org |

The ability of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide to act as an effective ligand is rooted in its coordination chemistry with transition metals. lookchem.com The phosphorus atom in the phosphole oxide is a Lewis basic site that can donate a lone pair of electrons to a vacant orbital on a transition metal, forming a coordinate covalent bond. The strength and nature of this bond are influenced by both the electronic properties of the phosphole oxide and the metal center.

The phenyl group attached to the phosphorus atom in 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide influences the electronic environment of the phosphorus atom through inductive and resonance effects. This, in turn, affects the donor strength of the phosphorus atom and the stability of the resulting metal complex. The five-membered phosphole ring also imparts specific steric constraints around the metal center, which can play a crucial role in determining the selectivity of the catalytic reaction. The coordination of chiral phosphole oxide ligands to transition metals can lead to the formation of well-defined chiral catalysts with a specific geometry around the metal center, which is essential for achieving high levels of enantioselectivity in asymmetric catalysis. acs.org

The rational design of phosphole oxide ligands is a key aspect of developing highly efficient and selective catalysts. acs.org The performance of a catalyst is intricately linked to the structure of the ligand. By systematically modifying the structure of the phosphole oxide ligand, it is possible to establish structure-performance relationships that can guide the development of improved catalysts. acs.orgmdpi.com

Key parameters that are often varied in ligand design include the steric bulk of the substituents on the phosphorus atom and the phosphole ring, as well as their electronic properties. For instance, increasing the steric bulk of the ligand can create a more crowded coordination sphere around the metal, which can enhance selectivity. The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups, which can affect the reactivity of the metal center. The development of P-chiral ligands with conformationally unambiguous structures has been a significant step forward, as it allows for a more predictable relationship between the ligand structure and the catalytic outcome. acs.org

Building Blocks for Complex Organic Molecules

Beyond their role as ligands, 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide and related compounds are valuable building blocks for the synthesis of more complex phosphorus-containing organic molecules. lookchem.com The phosphole ring can undergo a variety of chemical transformations, allowing for its elaboration into a diverse range of P-heterocycles.

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide serves as a versatile precursor for the synthesis of other P-heterocycles, such as phosphinines (phosphabenzenes) and phospholanes. researchgate.net For example, the double bond in the 2,5-dihydro-1H-phosphole ring can be selectively reduced to afford the corresponding saturated phospholane (B1222863) oxide. researchgate.net The phospholane scaffold is found in various biologically active molecules and ligands for catalysis.

Furthermore, the 2,5-dihydro-1H-phosphole oxide ring can be expanded or otherwise modified to generate larger or more complex heterocyclic systems. For instance, reactions involving the functionalization of the phosphole ring, followed by ring-closing or rearrangement reactions, can lead to the formation of novel bridged P-heterocycles. researchgate.netresearchgate.net The synthesis of triphenylene-fused phosphole oxides showcases the use of dihydrophosphole derivatives in constructing extended π-conjugated systems. beilstein-journals.org The derivatization of 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxide can lead to various phosphinic amides and esters, further expanding the synthetic utility of this class of compounds. researchgate.net

Table 3: Transformations of 2,5-Dihydro-1H-phosphole Oxides to Other P-Heterocycles

| Starting Material | Transformation | Product | Reference |

|---|---|---|---|

| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | Reduction of C=C bond | 1-Phenylphospholane 1-oxide | researchgate.net |

| 2,5-Dihydro-1H-phosphole oxide | Addition of dichlorocarbene (B158193) followed by rearrangement | Dihydrophosphinine oxides | researchgate.net |

| 7-Hydroxybenzo[b]phosphole derivative | Suzuki–Miyaura coupling and Scholl reaction | Triphenylene-fused phosphole oxides | beilstein-journals.org |

Construction of Polycyclic and Bicyclic Systems

The unique reactivity of the phospholene oxide ring has been harnessed for the synthesis of complex molecular architectures, specifically polycyclic and bicyclic systems. A notable application involves the strategic deprotonation of the related isomer, 1-phenyl-3-phospholene 1-oxide, to generate reactive intermediates for annulation reactions.

Research has demonstrated that the deprotonation of 1-phenyl-3-phospholene 1-oxide using strong bases like lithium diisopropylamide (LDA) creates a lithiated intermediate. researchgate.net This intermediate can then react with suitable electrophiles, such as 1,3-dihaloalkanes, to construct fused ring systems. This method has been successfully employed to afford annulated 2-phenyl-2-phosphabicyclo[3.3.0]oct-3-ene derivatives. researchgate.net The reaction proceeds with a high degree of regio- and stereoselectivity, exclusively yielding the product with the phenyl group in an exo position on the phosphorus atom. researchgate.net This controlled approach provides a valuable route to bicyclic phosphine oxides, which are important scaffolds in synthetic chemistry.

The general principle of using vinylphosphonium salts, which can be derived from phosphine oxides, in intramolecular Wittig reactions also represents a powerful strategy for building carbo- and heterocyclic ring systems. researchgate.net This type of reaction, where a phosphorus ylide is generated and subsequently reacts within the same molecule, is a general method for ring closure, leading to various bicyclic structures. researchgate.net

Development of π-Conjugated Systems and Advanced Materials

Phosphole P-oxides, including 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide and its derivatives, are recognized as valuable building blocks for creating functional π-conjugated organic materials. The electron-accepting nature and low aromaticity of the phosphole P-oxide ring are crucial for achieving highly delocalized π-systems. researchgate.net This is attributed to an effective orbital interaction between the π* orbital of the diene moiety and the σ* orbital of the exocyclic P-C bond, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system.

The synthesis of ladder-type π-conjugated compounds incorporating a phenyl-substituted phosphole P-oxide unit has been reported. These rigid, planar structures exhibit unique electronic and photophysical properties. X-ray crystallographic analysis of such systems confirms a nearly planar π-conjugated core, a key feature for effective electronic communication along the molecule. The properties of these materials can be fine-tuned by modifying the substituents on the phosphorus atom and the aromatic backbone. researchgate.net

Electro-optical Substances and Organic Electronics

The distinct electronic structure of phosphole P-oxide-containing materials makes them promising candidates for applications in electro-optical devices and organic electronics. The low-lying LUMO of the phosphole ring, a consequence of σ-π conjugation, is a key determinant of their electronic and optical properties. researchgate.net

Derivatives of phosphole P-oxide have been shown to exhibit significant fluorescence with high quantum yields. chemdad.com For example, ladder-type benzophospholo[3,2-b]indole (BPI) derivatives containing a phenyl-substituted P-oxide unit are highly fluorescent. The strategic design of these molecules, creating donor-acceptor architectures, can lead to materials with large Stokes shifts, a desirable property for various optical applications, including fluorescent probes. researchgate.net The inclusion of different aryl groups on the phosphorus atom allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, thereby modulating the emission color and other photophysical properties. nih.gov The potential for these compounds in organic light-emitting diodes (OLEDs) has been noted, driven by their tunable emission and good charge-transporting characteristics. researchgate.net

Table 1: Photophysical Properties of Selected Phosphole P-Oxide Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Benzophospholo[3,2-b]indole 8a | 389 | 467 | 0.72 | 4960 |

| Pyrrole (B145914) analog 7 | 392 | 572 | - | 5950 |

| 2,5-di(2-quinolyl)-1-phenylphosphole (1) chemdad.com | - | 490 | 0.11 | - |

| Copper Complex 2a chemdad.com | - | 583 | 0.07 | - |

Data is compiled from various research findings for illustrative purposes.

Incorporation into Polymer Architectures

The integration of phosphole oxide units into polymer backbones is a strategy for developing advanced materials with tailored properties. nih.govdntb.gov.uaresearchgate.net The electrooxidation of 2,5-dithienylphosphole derivatives, for instance, has been shown to produce electroactive polymer films. researchgate.net The optical and electrochemical properties of these resulting polymers can be controlled by modifying the nature of the phosphorus moiety, such as using a P-oxide (a σ4-P atom). researchgate.net This approach allows for the creation of conjugated polymers with low optical band gaps, which are of interest for applications in organic electronics.

The general field of phosphorus-containing polymers is expanding, with polyphosphoesters and polyphosphonates being synthesized for various applications. researchgate.netmdpi.com These polymers often exhibit desirable properties such as flame resistance and can be functionalized for use as solid polymer electrolytes. researchgate.net The incorporation of a robust, tunable unit like 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide into such polymer chains offers a pathway to new functional materials that combine the properties of the phosphole oxide core with the processability of polymers.

Emerging Applications in Organocatalysis

Phosphine oxides, once considered waste byproducts in reactions like the Wittig olefination, are now at the forefront of an emerging field of organocatalysis. capes.gov.brnih.gov The strategy revolves around the concept of P(III)/P(V) redox cycling, where a phosphine oxide (P(V)) acts as a pre-catalyst. researchgate.net In the presence of a suitable reducing agent, typically a silane (B1218182), the phosphine oxide is reduced in situ to the corresponding phosphine (P(III)). researchgate.netsci-hub.se This active phosphine can then participate in a catalytic cycle, such as the Wittig reaction, before being re-oxidized to the phosphine oxide, thus closing the catalytic loop. researchgate.netthieme-connect.de

Phospholene oxides, including derivatives of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, have been identified as particularly effective catalysts for these redox cycling processes. researchgate.netentegris.com Their strained ring structure is thought to facilitate the rate-determining reduction step. researchgate.net This has enabled the development of catalytic Wittig, aza-Wittig, and other related transformations that can be performed under milder conditions and with lower catalyst loadings than previously possible. researchgate.netthieme-connect.deentegris.com For example, 3-methyl-1-phenyl-2-phospholene 1-oxide has been successfully used in catalytic amounts (e.g., 5 mol%) to promote the cyclization of isocyanates and azides to form various heterocyclic compounds. entegris.com This catalytic approach minimizes the generation of stoichiometric phosphorus waste, aligning with the principles of green chemistry. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide |

| 1-Phenyl-3-phospholene 1-oxide |

| Lithium diisopropylamide (LDA) |

| 2-Phenyl-2-phosphabicyclo[3.3.0]oct-3-ene |

| Benzophospholo[3,2-b]indole (BPI) |

| 3-Methyl-1-phenyl-2-phospholene 1-oxide |

Characterization Techniques for Elucidating Structure and Reactivity Mechanisms

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide, providing detailed information about its electronic and three-dimensional structure.

Phosphorus-31 NMR for Probing Phosphorus Environment

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for this molecule, as the chemical shift of the phosphorus nucleus is highly sensitive to its local electronic and steric environment. For phosphine (B1218219) oxides, the ³¹P NMR signal typically appears in a characteristic region of the spectrum. In the case of various phosphine oxides, chemical shifts are generally observed in the range of +20 to +100 ppm. researchgate.netbeilstein-journals.orgchemdad.com For instance, the peak for similar phosphine oxides has been identified at approximately 30.00 ppm. nih.gov The specific chemical shift for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is influenced by the geometry of the five-membered ring and the electronic effects of the phenyl substituent directly attached to the phosphorus atom. The 1-phenyl substitution on 2,5-dihydro-1H-phosphole oxides is a key factor that influences the compound's reactivity. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts for Related Phosphine Oxides

| Compound | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Diphenyl(p-tolyl)phosphine oxide | 28.4 | CDCl₃ |

| (4-Methoxyphenyl)diphenylphosphine oxide | 32.7 | CDCl₃ |

| Di(n-butyl)(1-naphthyl)phosphine oxide | 42.5 | CDCl₃ |

This table presents data for structurally related compounds to illustrate the typical chemical shift range.

Proton and Carbon-13 NMR for Structural Assignment and Stereochemistry

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the phenyl ring and the dihydrophosphole ring. The aromatic protons would typically appear as a multiplet in the downfield region (approximately 7.0-8.0 ppm). The protons on the five-membered ring would include signals for the allylic (C2 and C5) and vinylic (C3 and C4) protons. Their chemical shifts and multiplicities would be indicative of their positions relative to the phosphorus atom and the double bond.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbons of the phenyl group would resonate in the aromatic region (typically 120-140 ppm), while the sp² and sp³ carbons of the dihydrophosphole ring would appear at distinct chemical shifts, further confirming the ring structure. The coupling between phosphorus and the adjacent carbon atoms (¹JPC, ²JPC, etc.) provides invaluable information for unambiguous signal assignment.

Advanced NMR Techniques for Mechanistic Insights (e.g., Coupling Constants, NOESY)

Advanced NMR experiments provide deeper insights into the three-dimensional structure and conformational dynamics of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide.

Coupling Constants: The magnitude of the coupling constants between phosphorus and adjacent protons (J-coupling) is a powerful tool for conformational analysis. For example, in a related isomer, 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide, a large one-bond phosphorus-hydrogen coupling constant (¹JPH) of 25.1 Hz was observed for the vinylic proton. chemdad.com Similarly, phosphorus-carbon coupling constants (JPC) are used to assign carbon signals and understand the electronic interactions between the phosphorus center and the carbon framework. researchgate.net These couplings are transmitted through the covalent bonds and their magnitudes depend on the dihedral angles between the coupled nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity. A NOESY experiment on 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule. For instance, correlations between the protons of the phenyl ring and the protons on the dihydrophosphole ring would help to define the orientation of the phenyl group relative to the five-membered ring.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide by mapping the precise positions of atoms in the solid state.

Determination of Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction studies have successfully elucidated the three-dimensional architecture of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide. rsc.org These studies reveal that the compound crystallizes in a monoclinic system with the space group P2₁/n. rsc.org

The analysis provides key bond lengths and angles. The P=O bond length is 1.476 Å, and the P-C bond lengths are in the range of 1.798–1.823 Å. rsc.org The five-membered phosphole ring is not perfectly planar but adopts a slight envelope conformation, where the phosphorus atom is displaced from the mean plane of the four carbon atoms. rsc.org This puckering is a result of steric interactions. A significant structural feature is the orientation of the phenyl substituent, which forms a dihedral angle of 86.4° with the mean plane of the phosphole ring, creating a chiral environment. rsc.org

Table 2: Key Crystallographic Parameters for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| P=O Bond Length | 1.476 Å |

| P-C Bond Lengths | 1.798–1.823 Å |

| Phosphole Ring Conformation | Slight envelope |

| Phenyl-Phosphole Dihedral Angle | 86.4° |

Data sourced from reference rsc.org.

Confirmation of Computational Geometries and Stereochemical Outcomes

The experimental data obtained from X-ray crystallography serves as a crucial benchmark for validating theoretical models and computational studies. Density Functional Theory (DFT) calculations, for example, at the B3LYP/6-31G(d) level, have been used to investigate the electronic structure and geometry of this class of compounds. rsc.org The calculated bond lengths, bond angles, and dihedral angles can be compared directly with the values obtained from the crystal structure, providing a measure of the accuracy of the computational method. rsc.orgrsc.org This synergy between experimental and theoretical approaches allows for a more comprehensive understanding of the molecule's properties, such as its inversion barrier, which has been calculated to be 13.2 kcal/mol. rsc.org

Other Spectroscopic Methods (e.g., IR for functional group analysis, Mass Spectrometry for molecular weight/fragmentation patterns)

In addition to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy and mass spectrometry (MS) are crucial techniques for the characterization of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide and its derivatives. These methods provide valuable information regarding the compound's functional groups, molecular weight, and fragmentation patterns, which aids in confirming its structure and understanding its chemical behavior.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its bonds. For 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide, the most characteristic absorption bands are associated with the phosphoryl (P=O) group, the phenyl ring, and the C-H bonds of the dihydrophosphole ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption Bands (cm⁻¹) for 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide |

| P=O (Phosphoryl) | 1300 - 1140 | Strong absorption in this region |

| C-H (Aromatic) | 3100 - 3000 | Multiple weak to medium bands |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp bands |

| C-H (Aliphatic) | 3000 - 2850 | Multiple weak to medium bands |

| P-C (Phenyl) | ~1440 | Characteristic absorption |

Data adapted from the National Institute of Standards and Technology (NIST) database for 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide.

The presence of a strong absorption band in the 1300-1140 cm⁻¹ region is a definitive indicator of the P=O group. The absorptions corresponding to the aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl group attached to the phosphorus atom. The aliphatic C-H stretching vibrations are indicative of the dihydrophosphole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. In the mass spectrum of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.

The mass spectral data for 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide from Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (m/z) at 192, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation. Key fragments and their corresponding m/z values for this analog are presented below.

| Fragment | m/z | Interpretation |

| [C₁₁H₁₃OP]⁺ | 192 | Molecular Ion (M⁺) |

| [M - C₂H₄]⁺ | 164 | Loss of ethylene (B1197577) from the dihydrophosphole ring |

| [C₆H₅PO]⁺ | 124 | Phenylphosphinidene oxide radical cation |

| [C₅H₆P]⁺ | 97 | Methylphosphole radical cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Data sourced from the PubChem entry for 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide (CID 82053). nih.gov

The fragmentation pattern is consistent with the structure of the molecule. The loss of a neutral ethylene molecule is a characteristic fragmentation pathway for dihydrophosphole oxides. The presence of fragments corresponding to the phenyl group and the phosphorus-containing core further corroborates the proposed structure. For the parent compound, 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide , with a molecular formula of C₁₀H₁₁OP, the expected molecular ion peak would be at an m/z of 178. lookchem.comchemdad.com

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways to Functionalized Derivatives

Future research will undoubtedly focus on expanding the chemical space accessible from 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide. While established methods exist, the development of more efficient, selective, and diverse synthetic routes is crucial. One promising direction is the stereoselective functionalization of the phosphole ring. For instance, the deprotonation of the related 1-phenyl-3-phospholene 1-oxide, followed by quenching with various electrophiles, has been shown to produce a range of 2-mono- or 2,5-disubstituted derivatives with high stereoselectivity. researchgate.net Future work could expand this methodology to a wider array of electrophiles and explore the functionalization of the 2,5-dihydro isomer directly.

Furthermore, the development of cascade reactions and multicomponent assembly processes represents a frontier in synthetic efficiency. Researchers are exploring one-pot procedures, such as the copper-mediated reaction of oxazirconacyclopentenes with dichlorophenylphosphine (B166023), to construct related phosphole derivatives from simple precursors like alkynes and carbonyl compounds. researchgate.net Another innovative approach involves the three-component coupling of arylzinc reagents, alkynes, and dichlorophenylphosphine, which utilizes a C–H activation step to build the core structure. nih.gov The application of such advanced strategies to synthesize novel derivatives of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide could lead to libraries of compounds with diverse functionalities, including annulated systems like 3-phosphabicyclo[3.1.0]hexane 3-oxides, which are themselves versatile intermediates for more complex phosphorus heterocycles. researchgate.net

Advanced Mechanistic Studies using High-Level Computational Methods

A deeper understanding of the reaction mechanisms involving phosphole oxides is essential for rational design and optimization. High-level computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools in this endeavor. Such calculations have already been employed to elucidate the stereostructures of complex derivatives and to understand reaction pathways like double bond migrations in phospholene oxides. researchgate.netresearchgate.net

Future research will likely involve more comprehensive computational studies to map the entire energy landscape of catalytic cycles and transformations. rsc.org This includes identifying transition states, intermediates, and potential deactivation pathways with high accuracy. bris.ac.uk By modeling the role of ligands, solvents, and reactants, researchers can gain detailed insights into the factors controlling reactivity and selectivity. For example, in palladium-catalyzed reactions, computational studies can clarify the oxidation states of the metal and the precise role of oxidants and ligands throughout the catalytic process. rsc.org Integrating these computational models with experimental data, including kinetic studies and spectroscopic characterization, will create a powerful feedback loop for refining mechanistic hypotheses and predicting the outcomes of new reaction designs. bris.ac.uk

Design of Next-Generation Catalytic Systems

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide and its parent phosphine (B1218219) are valuable precursors for designing advanced catalytic systems. The corresponding phosphine oxide can serve as a precatalyst in reactions where in situ reduction occurs. A landmark example is the development of a catalytic Wittig reaction, where cyclic phosphine oxides, similar in structure, were found to be essential for achieving viable catalytic performance using an organosilane as the reducing agent. researchgate.net This transforms a classic stoichiometric reaction into a more efficient, atom-economical catalytic process.

Future efforts will aim to design next-generation catalysts where the phosphole ligand, derived from the oxide, plays a more direct and tunable role. By modifying the substituents on the phenyl ring or the phosphole backbone, the steric and electronic properties of the ligand can be finely tuned to enhance catalytic activity and selectivity. researchgate.net This includes applications in gold-catalyzed cycloadditions and palladium-catalyzed cross-coupling reactions. researchgate.net The compound itself is noted for its utility as a ligand in organometallic catalysis for processes such as the hydroformylation of alkenes. lookchem.com The design of novel chiral phosphole ligands derived from this scaffold also holds significant promise for asymmetric catalysis, an area of continuous and intensive research.

Development of Phosphole-based Materials with Tailored Electronic Properties

Phospholes are recognized as exceptional building blocks for π-conjugated organic materials due to their unique electronic properties. researchgate.netnih.govrsc.org The phosphole ring possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a feature that can be further enhanced by oxidation of the phosphorus atom to the phosphole oxide. nih.gov The resulting phosphole P-oxide acts as an effective electron-accepting unit within a π-conjugated framework. nih.gov

Future research will focus on using 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide as a synthon to create advanced materials. This typically involves its conversion to the fully conjugated phosphole, which is then incorporated into larger π-systems. researchgate.net Scientists have successfully synthesized triphenylene-fused phosphole oxides that exhibit strong blue fluorescence, demonstrating the potential to create hybrid materials with tailored photophysical properties. nih.gov The goal is to develop novel polymers, dendrimers, and small molecules for applications in organic electronics. By systematically varying the structure and incorporating phosphole oxides into different conjugated backbones, materials can be designed with specific emission wavelengths, high fluorescence quantum yields, and optimized charge transport properties for use in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. nih.govresearchgate.net

Integration with Green Chemistry Principles in Synthesis and Transformations

The principles of green chemistry are increasingly guiding chemical research, and the synthesis and application of phosphole oxides are no exception. A primary goal is to minimize waste and improve atom economy. The development of catalytic versions of traditionally stoichiometric reactions, such as the Wittig reaction using a phosphine oxide precatalyst and a silane (B1218182) reducing agent, is a major step in this direction as it avoids the production of stoichiometric phosphine oxide waste. researchgate.net

Future research will continue to build on this foundation. This includes designing efficient catalytic cycles that regenerate the active catalyst, thereby reducing catalyst loading and waste. The use of environmentally benign reagents and solvents is another key aspect. For example, employing practical and greener oxidants like tert-butyl hydroperoxide (TBHP) in catalytic C–H functionalization reactions is a notable advancement. rsc.org Furthermore, designing synthetic routes that rely on cascade or one-pot reactions minimizes intermediate purification steps, saving energy, time, and solvents. Exploring alternative energy sources, such as photocatalysis or mechanochemistry, for driving the synthesis and transformations of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide also represents an exciting and important frontier for sustainable chemical manufacturing.

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 1-phenylphospholene precursors or modified Arbuzov reactions. For example, Kiss et al. (2013) demonstrated that alkylation of 1-amino-2,5-dihydro-1H-phosphole oxides under anhydrous conditions (e.g., THF, 0°C to room temperature) yields derivatives with >80% efficiency . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance electrophilic reactivity.

- Temperature control : Lower temperatures minimize side reactions like oxidation.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) accelerates cyclization.

Q. How is 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide characterized structurally?

Common methods include:

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the P=O group .

- X-ray crystallography : Resolves the planar geometry of the phosphole ring and phenyl substituent orientation .

- IR spectroscopy : P=O stretching vibrations at 1150–1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors (GHS hazard: H315, H319) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation.

- Decomposition risks : Thermal degradation releases phosphorus oxides (e.g., P₄O₁₀), requiring CO₂/dry chemical extinguishers .

Advanced Research Questions

Q. How do stereoelectronic effects govern the π-facial selectivity of Diels-Alder reactions involving this compound?

Computational studies (B3LYP/6-31G(d)) reveal that syn-endo transition states are favored due to:

- Distortion-interaction energy : Lower distortion energy in the diene (1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide) compared to anti-endo pathways.

- P=O dipole interactions : Stabilizing interactions with electron-deficient dienophiles (e.g., N-methylmaleimide) .

| Dienophile | Reaction Pathway | ΔE (kcal/mol) | Product Ratio (syn:anti) |

|---|---|---|---|

| N-methylmaleimide | syn-endo | -12.3 | 95:5 |

| N-phenylmaleimide | syn-endo | -10.8 | 90:10 |

Q. What methodologies resolve enantiomeric purity in chiral derivatives of this phosphole oxide?

- Chiral solvating agents (CSAs) : (S)-3,5-Dinitro-N-α-phenylethyl-benzamide induces splitting in ¹H/³¹P NMR, enabling detection of ≥98% enantiomeric excess (ee) .

- HPLC with chiral columns : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/isopropanol eluents.